Spiro[3.4]oct-6-ene-1,3-dione
Description
Contextualization within Spirocyclic Chemistry and Dione (B5365651) Architectures
Spirocycles are a class of organic compounds in which two rings are connected through a single, shared atom, known as the spiro atom. This structural motif imparts a three-dimensional and often rigid conformation, a feature highly sought after in medicinal chemistry and materials science for its ability to orient functional groups in specific spatial arrangements. researchgate.netrsc.org The spiro[3.4]octane framework, which forms the core of the title compound, is particularly noteworthy due to the inherent ring strain of the cyclobutane (B1203170) ring. baranlab.orgnih.gov This strain can be harnessed to drive chemical transformations, making spiro[3.4]octane derivatives valuable synthetic intermediates. nih.gov
The dione functionality, specifically the cyclopentene-1,3-dione ring, adds another layer of chemical reactivity and potential for functionalization. 1,3-diones are versatile precursors in a myriad of chemical reactions, including condensations, cycloadditions, and metal-catalyzed cross-coupling reactions. The presence of both a strained ring system and a reactive dione moiety within a single molecule makes Spiro[3.4]oct-6-ene-1,3-dione a scaffold of significant chemical interest.
Significance of this compound in Modern Organic Synthesis
The significance of this compound in modern organic synthesis, while not yet extensively documented in dedicated studies, can be inferred from the utility of its constituent parts. The strained cyclobutane ring can undergo ring-opening or rearrangement reactions, providing access to a variety of other cyclic and acyclic structures. nih.gov This reactivity is a cornerstone of strain-release-driven synthesis.
Furthermore, the cyclopentene-1,3-dione unit is a well-established pharmacophore and a versatile synthetic handle. Its enone system is susceptible to conjugate addition reactions, and the carbonyl groups can participate in a wide range of transformations. The combination of these features in a spirocyclic framework suggests that this compound could serve as a valuable precursor for the synthesis of novel, sterically defined molecules with potential biological activity. The rigid spirocyclic scaffold allows for precise control over the spatial orientation of substituents, a critical factor in the design of new therapeutic agents. researchgate.net
Historical Development and Key Milestones in this compound Research
While specific historical milestones for this compound are not prominently documented, its conceptual development is rooted in the broader history of spirocycle synthesis. The challenge of constructing the spiro quaternary carbon has driven the development of numerous synthetic methodologies over the past century. researchgate.net Early methods often relied on intramolecular cyclizations.
A significant advancement in the synthesis of related spiro systems, particularly those containing cyclobutane rings, was the advent of photochemical [2+2] cycloaddition reactions, such as the Paternò-Büchi reaction for the formation of oxetanes, which can be precursors to cyclobutanes. nih.govwikipedia.orgnumberanalytics.com The development of metal-catalyzed and organocatalyzed cycloadditions has further expanded the toolkit for constructing these strained ring systems with high levels of stereocontrol. rsc.org The synthesis of cyclopentenedione (B8730137) derivatives has also seen significant progress, with various methods developed for their construction. jmcs.org.mxredalyc.orgorganic-chemistry.org The first documented appearance of this compound in chemical databases is more recent, with its CAS number being 571152-28-8. nih.gov Further research is needed to fully elucidate its synthetic history and key research contributions.
Overview of Related Spirocyclic Diones and Their Chemical Attributes
To better understand the chemical attributes of this compound, it is useful to compare it with other spirocyclic diones.
Spiro[4.4]nonane-1,6-dione: This compound, featuring two five-membered rings, is less strained than its [3.4] counterpart. Its synthesis is well-established, and its chemical reactivity is primarily dictated by the two ketone functionalities. The angle between the two carbonyl vectors in the chiral form of this molecule has been determined to be 84°. rsc.org
Spiro[dihydropyridine-oxindoles]: These are a class of spirocyclic compounds that often incorporate a dione or a similar functional group. Their synthesis frequently involves multi-component reactions, for instance, from arylamines, isatin (B1672199), and cyclopentane-1,3-dione. beilstein-journals.org These compounds are of significant interest due to the prevalence of the spirooxindole motif in natural products and pharmaceuticals.
The unique feature of this compound lies in the fusion of a strained four-membered ring with a reactive five-membered dione. This combination is expected to lead to a distinct reactivity profile compared to less strained systems like spiro[4.4]nonane-1,6-dione or spirocycles with larger rings. The interplay between the ring strain of the cyclobutane and the electronic properties of the cyclopentenedione will likely govern its chemical behavior, opening avenues for novel synthetic transformations.
Properties
Molecular Formula |
C8H8O2 |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
spiro[3.4]oct-6-ene-1,3-dione |
InChI |
InChI=1S/C8H8O2/c9-6-5-7(10)8(6)3-1-2-4-8/h1-2H,3-5H2 |
InChI Key |
HRKYOYVXQCIQNR-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC12C(=O)CC2=O |
Origin of Product |
United States |
Synthetic Methodologies for Spiro 3.4 Oct 6 Ene 1,3 Dione and Its Functionalized Derivatives
Direct Synthetic Routes to the Spiro[3.4]oct-6-ene-1,3-dione Core.
Direct synthetic strategies aim to construct the spiro[3.4]octane skeleton in a convergent manner, often establishing the key spirocyclic center in a single or few steps from acyclic or monocyclic precursors.
Cycloaddition Reactions in this compound Synthesis.
Cycloaddition reactions represent a powerful tool in organic synthesis for the construction of cyclic compounds, offering high efficiency and stereochemical control. researchgate.net The [3+2] cycloaddition, in particular, is a cornerstone for synthesizing five-membered heterocyclic rings. researchgate.netacs.org
The 1,3-dipolar cycloaddition of azomethine ylides is a highly effective method for constructing five-membered nitrogen-containing heterocycles, which can be integral to complex spiro frameworks. acs.orguevora.pt These reactions typically involve the in situ generation of an azomethine ylide from the condensation of an α-amino acid with a ketone, such as isatin (B1672199) or its derivatives. researchgate.netacs.orgmdpi.com The resulting dipole then reacts with a dipolarophile, an electron-deficient alkene, to yield a spiro-pyrrolidine system. uevora.ptnih.govresearchgate.net This approach has been widely used to create diverse spirooxindole derivatives. researchgate.netresearchgate.net For example, azomethine ylides generated from isatin and sarcosine (B1681465) or 1,3-thiazolane-4-carboxylic acid react with various dipolarophiles to furnish novel spiro-pyrrolothiazolyloxindoles and other dispiro compounds. nih.govresearchgate.netnih.gov The versatility of this method allows for the synthesis of complex polyheterocyclic systems in a single step. acs.org
A significant advantage of [3+2] cycloaddition reactions is their inherent high degree of regio- and stereoselectivity. researchgate.netacs.org The formation of multiple new C-C bonds and up to four new chiral centers can be achieved with remarkable control. researchgate.net The reaction between azomethine ylides and unsymmetrical dipolarophiles typically proceeds with excellent regioselectivity, leading to a single constitutional isomer. acs.org Furthermore, the diastereoselectivity can be high, often favoring the formation of a specific stereoisomer. acs.orgnih.gov
For instance, the one-pot, three-component reaction of isatins, azetidine-2-carboxylic acid, and maleimides proceeds with excellent regioselectivity and moderate to excellent diastereoselectivity to afford spiro[1-azabicyclo[3.2.0]heptane]oxindoles. acs.org The observed selectivity is influenced by the nature of the substituents on both the ylide and the dipolarophile. acs.org Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to rationalize the reaction mechanisms and the origins of the observed stereochemical outcomes, confirming that the cycloaddition often proceeds through a concerted mechanism via a specific transition state. acs.org
| Reactants | Dipolarophile | Conditions | Product Type | Selectivity | Reference |
|---|---|---|---|---|---|
| Isatin, Azetidine-2-carboxylic acid | N-Methylmaleimide | MeOH, rt | Spiro[1-azabicyclo[3.2.0]heptane]oxindole | Excellent regioselectivity, single diastereomer | acs.org |
| Isatin, Sarcosine | (E)-3-arylidene-2,3-dihydro-8-nitro-4-quinolones | Methanol, reflux | Spiro-pyrrolidine oxindole | High yields, mild conditions | uevora.pt |
| Isatin, 1,3-Thiazolane-4-carboxylic acid | 2-(Arylmethylene)-2,3-dihydro-1H-inden-1-ones | Reflux | Spiro-pyrrolothiazolyloxindole | Regio- and stereoselective | nih.gov |
| 11H-Benzo nih.govbeilstein-journals.orgimidazo[1,2-a]indol-11-one, Sarcosine | N-Phenylmaleimide | Acetonitrile, 100 °C | Spiro-fused pyrrolo[3,4-a]pyrrolizine | Poor diastereoselectivity (1.5:1) | mdpi.com |
Multi-Component Reactions (MCRs) for this compound Derivatives.
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are a powerful tool for building molecular complexity. researchgate.netrasayanjournal.co.in This strategy is highly efficient and atom-economical, making it attractive for the synthesis of diverse heterocyclic libraries, including spirooxindoles. researchgate.netbeilstein-journals.org
A common MCR approach for spirooxindole synthesis involves the reaction of an isatin, an active methylene (B1212753) compound, and a third component. researchgate.netrasayanjournal.co.in For instance, novel spiro[dihydropyridine-oxindole] derivatives have been synthesized through a three-component reaction of an arylamine, isatin, and cyclopentane-1,3-dione in acetic acid at room temperature. beilstein-journals.orgbeilstein-journals.org This reaction demonstrates the direct assembly of a spiro system closely related to the target scaffold. The scope of MCRs is broad, and they can be facilitated by various catalysts, including environmentally benign options like ionic liquids or nanocatalysts, and can be accelerated using techniques such as microwave irradiation. rasayanjournal.co.innih.govmdpi.com
| Components | Conditions | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Arylamine, Isatin, Cyclopentane-1,3-dione | Acetic acid, rt, 9-12 h | Spiro[dihydropyridine-oxindole] | Fast, convenient, satisfactory yields | beilstein-journals.orgbeilstein-journals.org |
| Isatin, Malononitrile, Barbituric Acid | Ethanol, 1-methylimidazolium (B8483265) chloride, MW, 80 °C | Spiro-pyrimidine-dione-oxindole | Green, rapid, good yields (43–98%) | mdpi.com |
| Isatin, Malononitrile, Curcuminoid/Chalcone | Ethanol, NiFe2O4 nanocatalyst, 70 °C | Spiro-oxindole-chromene | High yields (90-95%), nanocatalyst | rasayanjournal.co.in |
| 1H-Pyrazol-5-amine, Isatin, Dimedone | Choline chloride/lactic acid, MW, 60 °C | Pyrazolo[3,4-b]quinoline spirooxindole | Environmentally benign, catalyst-free, excellent yields | nih.gov |
Condensation Reactions Utilizing Precursors to the this compound System.
Condensation reactions are fundamental for forming C-C bonds and constructing cyclic systems. For spirocycles containing a dione (B5365651) functionality, the condensation of a ketone with a 1,3-dicarbonyl compound is a direct approach. The reaction between isatins and two equivalents of cyclopentane-1,3-dione in acetic acid, for example, yields 3,3-bis(2-hydroxy-5-oxo-cyclopent-1-enyl)oxindoles. beilstein-journals.org This showcases the reactivity of the isatin carbonyl and the potential to build structures around it using dione precursors.
Another key strategy involves the formation of the cyclobutane (B1203170) ring via alkylation. The synthesis of spiro[cyclobutane-1,2'-indene]-1',3'-dione has been achieved through the spirolation of indene-1,3-dione with 1,3-dibromopropane. ajgreenchem.com This reaction is effectively a double alkylation on the carbon atom situated between the two carbonyl groups of the dione. The process can be efficiently catalyzed by a multi-site phase-transfer catalyst (MPTC) and accelerated by ultrasonication, demonstrating a modern approach to a classic cyclization method. ajgreenchem.com This methodology provides a direct precedent for constructing the spiro[cyclobutane-1,3-dione] portion of the target molecule from a suitable five-membered ring precursor.
Synthesis via Ring Expansion and Ring Contraction Strategies.
Ring expansion and contraction reactions offer alternative, often elegant, pathways to cyclic structures that may be difficult to access through direct cyclization. These methods involve the rearrangement of an existing cyclic skeleton to a larger or smaller ring system.
While specific examples detailing the synthesis of this compound via these strategies are not prevalent, the principles are well-established in organic synthesis. Ring expansion is a known strategy for affording spirocyclic scaffolds. nih.gov Cascade ring expansion reactions have been developed for the synthesis of medium-sized rings (8-11 members) and macrocycles, highlighting the power of this approach to generate larger ring systems from smaller, more readily available precursors. whiterose.ac.uk
Conversely, ring contraction provides a method for creating strained or smaller ring systems. A classic example is the photochemical ring contraction of 2,2,4,4-tetramethylcyclobutane-1,3-dione, which upon irradiation, expels carbon monoxide to form 2,2,3,3-tetramethylcyclopropanone. thieme-connect.de This type of reaction illustrates how a four-membered dione can be contracted to a three-membered ring, suggesting that a larger ring could potentially be contracted to form the cyclopentene (B43876) or cyclobutane portion of the target spirocycle.
Functionalization and Derivatization Strategies for the this compound Scaffold
The unique structure of this compound, featuring a strained cyclobutane ring, a reactive cyclopentene moiety, and two carbonyl groups, offers multiple avenues for chemical modification. These modifications are crucial for developing new derivatives with tailored properties for various applications in medicinal chemistry and materials science.
Introduction of Substituents on the Cyclobutane Ring
The functionalization of the cyclobutane ring in spiro[3.4]octane systems is a key strategy for creating structural diversity. The inherent strain and specific geometry of the four-membered ring influence its reactivity and provide opportunities for stereocontrolled substitutions.
One powerful approach is the direct C–H functionalization of the cyclobutane ring. ugent.bersc.org The carbonyl groups of the dione can act as latent directing groups, enabling the regioselective and stereoselective installation of new substituents. ugent.bersc.org This strategy avoids the need for pre-functionalized starting materials. For instance, palladium-catalyzed C–H arylation and olefination reactions have been successfully applied to cyclobutane cores, demonstrating the feasibility of introducing aryl and vinyl groups. ugent.bersc.org Research has shown that cyclobutane substrates can be highly efficient in these transformations, sometimes outperforming other cycloalkanes and yielding bis-phenylated products in high yields as a single diastereomer. rsc.org
Another sophisticated method involves the borylation of spirocyclobutenes. The regioselective monoborylation using copper catalysis provides a versatile synthetic handle. google.com The resulting boryl moiety can be subsequently transformed through various cross-coupling reactions, allowing for the controlled introduction of a wide array of substituents onto the cyclobutane ring. google.com This strategy enables the creation of diverse spirocyclic building blocks from a common intermediate. google.com
Furthermore, the synthesis of derivatives such as Spiro[3.4]octane-2-carboxylic acid highlights the direct incorporation of functional groups like carboxylic acids onto the cyclobutane ring. scispace.com The synthesis of novel 6,7-diazaspiro[3.4]octanes through scandium-catalyzed spirocyclization also showcases the ability to construct highly functionalized cyclobutane moieties within the spiro framework. thieme-connect.de
Table 1: Methods for Cyclobutane Ring Functionalization
| Method | Description | Key Features | Relevant Compounds |
|---|---|---|---|
| C-H Functionalization | Direct installation of substituents on the C-H bonds of the cyclobutane ring, often directed by the adjacent carbonyl groups. ugent.bersc.org | High efficiency, stereocontrol, avoids pre-functionalization. rsc.org | Arylated and olefinated cyclobutanes. ugent.be |
| Borylation | Regioselective introduction of a boryl group onto a spirocyclobutene precursor, which serves as a handle for further reactions. google.com | Provides a versatile intermediate for diverse substitutions. google.com | Borylated spirocycles. google.com |
| Direct Synthesis | Incorporation of functional groups during the construction of the spirocyclic framework. scispace.com | Access to specific derivatives like carboxylic acids. scispace.com | Spiro[3.4]octane-2-carboxylic acid. scispace.com |
| Spirocyclization | Formation of functionalized spirocyclobutanes through catalyzed annulation reactions. thieme-connect.de | Access to novel heterocyclic spiro[3.4]octane systems. thieme-connect.de | 6,7-Diazaspiro[3.4]octanes. thieme-connect.de |
Modifications of the Unsaturated Cyclopentene Moiety
The carbon-carbon double bond in the cyclopentene ring of this compound is a prime site for chemical transformations, allowing for the saturation of the ring or the introduction of new functional groups.
Catalytic Hydrogenation: The most fundamental modification is the saturation of the double bond to yield the corresponding Spiro[3.4]octane-1,3-dione. Catalytic hydrogenation is a common method for this transformation. For example, the hydrogenation of the related and unstable spiro[3.4]octa-1,5,7-triene over a rhodium catalyst has been shown to produce spiro[3.4]octane in high yield. thieme-connect.de Similarly, the selective hydrogenation of cyclopentadiene (B3395910) to cyclopentene is well-established, often using catalysts like highly dispersed nickel in the presence of water. google.com These precedents suggest that the cyclopentene double bond in the target molecule can be readily reduced under standard hydrogenation conditions (e.g., H₂, Pd/C) to afford the saturated spiro-dione derivative.
Diels-Alder Reaction: The cyclopentene moiety, particularly when part of a conjugated diene system, can act as a diene in [4+2] cycloaddition reactions. Computational studies on the closely related spiro[3.4]octa-5,7-diene have shown that spirocyclization significantly enhances Diels-Alder reactivity compared to non-spiro analogues like 5,5-dimethylcyclopentadiene. nih.gov The study predicts that the cyclobutane spirocycle is the most reactive in this class, readily undergoing dimerization. nih.gov This suggests that if this compound were converted to a diene (e.g., Spiro[3.4]octa-5,7-diene-1,3-dione), it would be a highly reactive partner in Diels-Alder reactions, allowing for the annulation of a new six-membered ring onto the cyclopentane (B165970) framework.
Other Plausible Reactions: Based on the general reactivity of alkenes, other modifications of the cyclopentene double bond are feasible. oit.edu These include:
Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) would yield the corresponding spiro-epoxide, a versatile intermediate for further nucleophilic ring-opening reactions.
Dihydroxylation: Treatment with osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under appropriate conditions would lead to the formation of the corresponding vicinal diol, adding hydroxyl functionality to the cyclopentane ring.
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond would result in a dihalogenated spiro[3.4]octane-1,3-dione derivative.
Chemical Engineering around the Dione Carbonyl Groups
The two carbonyl groups in the cyclobutane dione ring are key functional handles for derivatization. Their reactivity is analogous to that of other 1,3-diones, such as the well-studied indane-1,3-dione. beilstein-journals.org
Enolate Formation and Alkylation/Acylation: The methylene protons alpha to the two carbonyl groups are acidic and can be deprotonated with a base to form an enolate. This enolate can then react with various electrophiles, allowing for alkylation or acylation at the C2 position.
Condensation Reactions: The carbonyl groups can undergo condensation reactions with active methylene compounds or amines. For instance, three-component reactions involving isatin, an arylamine, and cyclopentane-1,3-dione lead to the formation of novel spiro[dihydropyridine-oxindole] derivatives, showcasing the reactivity of the dione moiety. researchgate.net
Thionation: The carbonyl groups can be converted to thiocarbonyls. The reaction of spiro[cycloalkane]pyridazinones with phosphorus pentasulfide (P₄S₁₀) to form the corresponding thioxo derivatives is a known transformation that could be applied to this compound to yield a dithione. colab.ws
Photochemical Reactions: The carbonyl groups can participate in photochemical reactions. Spiro 1,3-indandiones, which are structurally similar, undergo intramolecular Paternò–Büchi reactions, where the excited carbonyl group undergoes a [2+2] cycloaddition with an alkene to form an oxetane. nih.gov This suggests that derivatives of this compound bearing an appropriate tethered alkene could undergo similar intramolecular photocyclizations.
Table 2: Potential Reactions of the Dione Carbonyl Groups
| Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|
| Condensation | Amines, active methylene compounds | Heterocyclic fused spiro systems researchgate.net |
| Thionation | Phosphorus pentasulfide (P₄S₁₀) | Dithione derivative colab.ws |
| Photocycloaddition | UV light (intramolecular with a tethered alkene) | Oxetane-fused spirocycle nih.gov |
| Halogenation (α-position) | N-halosuccinimides, Selectfluor® | α-Halogenated dione beilstein-journals.org |
Advanced Synthetic Techniques and Sustainable Approaches
Modern synthetic chemistry emphasizes the use of efficient and environmentally benign methods. Techniques like mechanochemistry and microwave-assisted synthesis are being increasingly applied to the construction of complex molecules like spirocycles, offering significant advantages over conventional methods.
Mechanochemistry (e.g., High-Speed Ball Milling) in this compound Synthesis
Mechanochemistry, which uses mechanical force (e.g., from grinding or ball milling) to induce chemical reactions, is a powerful green chemistry tool. researchgate.net These reactions are often performed solvent-free or with minimal amounts of liquid (liquid-assisted grinding), reducing waste and simplifying workup procedures.
The synthesis of various spirocyclic compounds has been successfully achieved using mechanochemical methods. For example, spiro[indole-pyrrolidine] derivatives have been synthesized in high yields through the Michael condensation of precursors under mechanochemical conditions at ambient temperature, with short reaction times and experimental simplicity. researchgate.net Similarly, the mechanochemical fluorination of 1,3-diones has been reported, demonstrating that this technique is applicable to the functionalization of the dione moiety present in the target compound. Current time information in Le Flore County, US. While a specific mechanochemical synthesis of this compound has not been explicitly detailed in the reviewed literature, the successful application of high-speed ball milling to synthesize other complex spirocycles strongly supports its potential as a viable and sustainable route. researchgate.net
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity compared to conventional heating methods. acs.org This technique has been widely adopted for the synthesis of heterocyclic and spirocyclic compounds. nih.govacs.org
Numerous studies have demonstrated the efficacy of microwave irradiation in multicomponent reactions (MCRs) to build complex spiro scaffolds. For instance, novel spiro[indoline-3,4′-pyrazolo[3,4-b]pyridines] and spiro diarylidenes have been synthesized rapidly and in high yields using microwave-assisted protocols. nih.govacs.org The synthesis of spiro[indoline-3,2′- acs.orgthiazinane]-2,4′-diones has also been achieved in a one-step, microwave-induced reaction. These examples highlight the versatility of microwave heating for constructing spiro-dione systems. The benefits of MAOS, including speed, efficiency, and often milder reaction conditions, make it a highly attractive method for the synthesis of this compound and its derivatives.
Table 3: Comparison of Advanced Synthetic Techniques
| Technique | Principle | Advantages | Applicability to this compound |
|---|---|---|---|
| Mechanochemistry | Use of mechanical force to induce reactions. researchgate.net | Solvent-free/reduced solvent use, short reaction times, simplicity. researchgate.net | Applicable for both the synthesis of the spiro scaffold and its functionalization (e.g., halogenation). researchgate.netCurrent time information in Le Flore County, US. |
| Microwave-Assisted Synthesis | Use of microwave irradiation for rapid, uniform heating. acs.org | Reduced reaction times, increased yields, improved selectivity. acs.org | Suitable for multicomponent reactions to build the spiro framework and for subsequent derivatization steps. nih.govacs.org |
Catalyst-Free Methodologies
The synthesis of spirocyclic compounds without the use of a catalyst represents a significant advancement in green chemistry, often involving the use of thermal energy, microwave irradiation, or solvent-free conditions to promote the desired transformations. These methods can reduce environmental impact and simplify product purification by eliminating the need for a catalyst and, in some cases, a solvent. Key catalyst-free strategies for constructing spiro[3.4]octane dione frameworks and related structures primarily rely on cycloaddition and domino reactions.
One notable approach involves microwave-assisted catalyst-free procedures. For instance, a [3+2] cycloaddition to create spiro-N-fused indanedione compounds has been successfully achieved without a catalyst. nih.gov In this method, the reaction of proline, an aromatic aldehyde, and a 2-arylidene-indane-1,3-dione under microwave irradiation leads to the formation of two isomeric spiro products through a sequence of condensation, decarboxylation, and cycloaddition. nih.gov This highlights the potential for using microwave energy to drive complex, multi-step reactions in the absence of a catalyst.
Table 1: Scope of Microwave-Assisted Catalyst-Free Synthesis of Spiro-N-fused Indane-1,3-diones This table is based on data from a study on the synthesis of spiro-N-fused indane-1,3-diones. nih.gov
| R¹ Substituent | R² Substituent | Product 1 Yield (%) | Product 2 Yield (%) |
| C₆H₅ | C₆H₅ | 30 | 31 |
| 4-NMe₂C₆H₄ | 4-NMe₂C₆H₄ | 28 | 32 |
| 4-OMeC₆H₄ | 4-OMeC₆H₄ | 32 | 36 |
| 4-NO₂C₆H₄ | 4-NO₂C₆H₄ | 20 | 22 |
| C₄H₃S | C₄H₃S | 42 | 41 |
| C₄H₃O | C₄H₃O | 36 | 36 |
Thermal conditions are also effective for promoting formal aza-Diels-Alder reactions to produce spiro compounds. Research has shown that α-oxoketenes, generated in situ via thermal Wolff rearrangement from precursors like 2-diazocycloheptan-1,3-dione, can react with 1-azadienes at high temperatures (e.g., 200 °C) to yield spiro hydropyridin-2-ones without a catalyst. mdpi.com The periselectivity of this reaction, determining whether a [4+2] or a [2+2] cycloaddition occurs, can be controlled by the reaction temperature. For example, the reaction between an α-oxoketene derived from 2-diazodimedone and an α,β-unsaturated imine at 160 °C produced the corresponding spiro hydropyridin-2-one. mdpi.com These stepwise processes, which proceed through a zwitterionic intermediate, demonstrate a viable pathway for constructing spirocyclic systems using purely thermal energy. mdpi.com
Additionally, solvent-free syntheses, sometimes employing mechanochemistry (grinding), represent another catalyst-free avenue. researchgate.netresearchgate.net These techniques are particularly environmentally benign, reducing waste and often simplifying the work-up procedure. While specific examples for this compound are not detailed, the principles have been applied to synthesize other spiro compounds, such as spirooxindole derivatives, under catalyst-free and solvent-free conditions. researchgate.net
Chemical Reactivity and Reaction Mechanisms of Spiro 3.4 Oct 6 Ene 1,3 Dione
Electrophilic and Nucleophilic Reactivity at Dione (B5365651) Centers
The cyclobutane-1,3-dione (B95015) moiety is the primary site of both electrophilic and nucleophilic attacks. The two carbonyl groups are inherently electrophilic due to the polarization of the carbon-oxygen double bond, rendering the carbonyl carbons susceptible to attack by nucleophiles. The presence of two such groups in close proximity enhances this electrophilicity.
Reactions with nucleophiles are a cornerstone of dione chemistry. In related 1,3-dione systems, such as indane-1,3-dione, the methylene (B1212753) protons alpha to both carbonyl groups are acidic and can be readily deprotonated by a base to form a stabilized enolate. nih.gov This enolate is a potent nucleophile and can participate in a variety of reactions, including alkylations and condensations. For instance, the reaction of indane-1,3-dione with aldehydes in the presence of a base is a classic Knoevenagel condensation. researchgate.net While specific studies on Spiro[3.4]oct-6-ene-1,3-dione are not extensively documented, it is expected to undergo similar transformations.
The carbonyl carbons themselves can be attacked by a range of nucleophiles. For example, the reaction of similar cyclic diones with amines can lead to the formation of enamines or, under specific conditions, can initiate more complex reaction cascades leading to heterocyclic systems. beilstein-journals.org
Conversely, the enol or enolate form of the dione can act as a nucleophile, attacking various electrophiles. Halogenation at the alpha-position is a typical electrophilic substitution reaction for 1,3-diones. nih.gov
Reactivity of the Spiro Center and its Influence on Reaction Pathways
The spirocyclic nature of this compound has a profound influence on its reactivity. The spiro center, being a quaternary carbon, introduces significant steric hindrance, which can direct the approach of reagents to specific faces of the molecule. This steric bias is a key factor in controlling the stereochemistry of reactions. In many reactions involving spiro compounds, the formation of one diastereomer is often favored over the other. ontosight.airesearchgate.net
Furthermore, the spiro fusion of the four- and five-membered rings introduces ring strain. rsc.org This strain can influence the stability of intermediates and transition states, thereby affecting reaction rates and pathways. The relief of ring strain can be a driving force for certain reactions. The rigid, three-dimensional structure imparted by the spiro center can also lead to unique conformational preferences that dictate the outcome of reactions. ontosight.ai
Ring-Opening and Ring-Transformation Reactions of the this compound Core
While specific literature on ring-opening reactions of this compound is scarce, the inherent strain in the cyclobutane (B1203170) ring suggests that it could be susceptible to cleavage under certain conditions. Ring-opening reactions of strained spirocyclic systems, such as spirocyclopropanes, are well-documented and often proceed with high regio- and stereoselectivity. researchgate.net These reactions can be initiated by nucleophiles, electrophiles, or through thermal and photochemical methods.
For instance, the reaction of spirocyclopropanes fused to cycloalkanediones with nucleophiles can lead to the formation of larger ring systems. researchgate.net It is plausible that this compound could undergo similar transformations, potentially leading to the formation of bicyclic or more complex polycyclic structures. The cyclopentene (B43876) ring also offers a site for various transformations, including cycloaddition reactions across the double bond.
Investigating Reaction Mechanisms through Mechanistic Studies
Detailed mechanistic studies on the reactions of this compound are not widely available in the current scientific literature. However, the mechanisms of reactions involving similar spiro dione structures can provide valuable insights.
Elucidation of Intermediate Formation
The elucidation of reaction intermediates is crucial for understanding reaction pathways. In reactions involving diones, enolates are common intermediates. beilstein-journals.org For spirocyclic systems, the formation of charged intermediates, such as carbocations or carbanions, can be influenced by the stability of the spirocyclic framework. In cycloaddition reactions, the formation of diradical or zwitterionic intermediates is often proposed. nih.gov Spectroscopic techniques like NMR and mass spectrometry are instrumental in identifying and characterizing such transient species. For example, in the autoxidation of curcumin, a complex natural product, spiroepoxide intermediates have been isolated and characterized. nih.gov
Transition State Analysis
Transition state analysis provides a deeper understanding of the factors controlling reaction rates and selectivity. Computational methods, such as Density Functional Theory (DFT) calculations, are powerful tools for modeling transition states. acs.org These calculations can help to rationalize the observed stereochemical outcomes of reactions by comparing the energies of different possible transition state structures. For instance, in the Staudinger reaction to form spiro-β-lactams, the diastereoselectivity can be explained by the relative energies of the transition states leading to the cis and trans products. nih.gov
Kinetic and Thermodynamic Considerations in this compound Reactions
Kinetic and thermodynamic studies are essential for a quantitative understanding of reaction mechanisms. Kinetic studies can determine the rate law of a reaction, providing information about the species involved in the rate-determining step. For example, a kinetic study on the synthesis of a spiro[cyclobutane-1,2'-indene]-1',3'-dione derivative revealed pseudo-first-order kinetics. ajgreenchem.comajgreenchem.com
Advanced Spectroscopic and Crystallographic Characterization of Spiro 3.4 Oct 6 Ene 1,3 Dione Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation and conformational analysis of spiro[3.4]oct-6-ene-1,3-dione and its derivatives. This technique provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
1D and 2D NMR Techniques for Complete Structure Elucidation
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for determining the basic carbon-hydrogen framework of this compound. In ¹H NMR, the chemical shifts, integration, and coupling constants of the proton signals reveal the number of different types of protons and their neighboring environments. For instance, the olefinic protons in the five-membered ring typically appear at a distinct downfield region compared to the aliphatic protons of the cyclobutane (B1203170) ring.
Two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assembling the complete molecular structure. COSY experiments establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. HSQC correlates directly bonded carbon and proton atoms, while HMBC reveals long-range (2-3 bond) correlations between carbons and protons. This collective data allows for the unequivocal assignment of all proton and carbon signals, confirming the spirocyclic nature and the positions of the carbonyl and alkene functionalities.
For example, in a related spiro-β-lactam system, ¹H and ¹³C NMR were used to confirm the structure, with specific chemical shifts and coupling constants providing clear evidence for the spirocyclic framework. clockss.org Similarly, the structures of novel spiro[dihydropyridine-oxindoles] were elucidated using these techniques.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1, C3 | - | ~170 (C=O) |
| C2 | 3.0 - 3.5 | ~50 |
| C4 | - | Spiro-carbon ~60 |
| C5, C8 | 2.5 - 3.0 | ~40 |
| C6, C7 | 5.5 - 6.0 | ~130 |
Note: These are approximate predicted values and can vary based on the solvent and specific experimental conditions.
Conformational Analysis via NMR Spectroscopy
The rigid, three-dimensional structure of this compound makes its conformational analysis particularly interesting. The puckering of the cyclobutane and cyclopentene (B43876) rings and their relative orientation can be investigated using advanced NMR techniques. Nuclear Overhauser Effect (NOE) based experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), provide information about the through-space proximity of protons. Strong NOE cross-peaks between specific protons can indicate their close spatial arrangement, helping to define the preferred conformation of the rings. For some spiro compounds, theoretical calculations combined with NMR data have been used to determine the puckering and tilt angles of the rings. nih.govresearchgate.net
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact mass of this compound with high precision. This allows for the unambiguous determination of its molecular formula, C₈H₈O₂. nih.gov The high accuracy of HRMS helps to distinguish the target compound from isomers or other compounds with the same nominal mass. researchgate.net This technique is routinely used to confirm the identity of newly synthesized spiro compounds.
MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another valuable tool, particularly for the analysis of organic molecules. guidechem.com In MALDI-TOF, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization and minimizing fragmentation. This is especially useful for obtaining a clear molecular ion peak, further confirming the molecular weight of the compound. semanticscholar.orgnih.gov
Interactive Data Table: Mass Spectrometry Data for this compound
| Technique | Ion | m/z (calculated) | m/z (observed) |
| HRMS | [M+H]⁺ | 137.0597 | - |
| HRMS | [M+Na]⁺ | 159.0416 | - |
| MALDI-TOF | [M+Na]⁺ | 159.0416 | - |
Note: Observed m/z values would be determined from experimental data.
Theoretical and Computational Chemistry Studies on Spiro 3.4 Oct 6 Ene 1,3 Dione
Orbital Interactions and Electronic Delocalization in Spiro[3.4]oct-6-ene-1,3-dioneSpecific investigations into the orbital interactions and electronic delocalization within the Spiro[3.4]oct-6-ene-1,3-dione molecule are absent from the current body of scientific literature.
While general methodologies for these types of computational studies exist and have been applied to other spirocyclic compounds, the specific data and detailed research findings for this compound itself are not present in the accessed databases. Therefore, the generation of a scientifically accurate article that adheres to the provided outline is not possible at this time.
Applications of Spiro 3.4 Oct 6 Ene 1,3 Dione As a Versatile Synthetic Building Block and in Advanced Materials Science
Role in Accessing Three-Dimensional Chemical Space in Organic Synthesis
The exploration of three-dimensional (3D) chemical space is a paramount objective in modern organic and medicinal chemistry, aiming to move beyond the predominantly "flat" molecules that have historically dominated synthetic efforts. Spirocyclic compounds are pivotal in this endeavor, and Spiro[3.4]oct-6-ene-1,3-dione serves as an exemplary building block for introducing molecular three-dimensionality. researchgate.netsigmaaldrich.com
The defining feature of a spirocycle is the single atom shared by two rings, which forces the rings into perpendicular planes. This arrangement imparts inherent rigidity and a defined 3D geometry. Unlike flexible aliphatic chains or planar aromatic rings, the spiro[3.4]octane framework creates fixed spatial arrangements of substituents. These spatially well-defined exit vectors allow for precise control over the dimensionality of the final molecule. sigmaaldrich.com By incorporating spirocyclic modules like this compound, chemists can construct novel molecular scaffolds with improved physicochemical properties and explore previously inaccessible regions of chemical space. sigmaaldrich.com This is particularly valuable in drug discovery, where 3D complexity can lead to enhanced target selectivity and improved pharmacological profiles. researchgate.net
Utilization in the Synthesis of Complex Organic Scaffolds and Heterocycles
The dione (B5365651) functionality within the cyclobutane (B1203170) ring of this compound, combined with the spirocyclic core, makes it a versatile platform for the synthesis of more intricate molecular architectures. The reactivity of the dione is analogous to that of the well-studied indane-1,3-dione, which is recognized as a fundamental building block for a variety of fused and spirocyclic heterocycles. mdpi.comresearchgate.net
This building block can participate in a wide array of chemical transformations to generate complex scaffolds. For instance, related 1,3-dione systems are frequently employed in multi-component reactions and cycloadditions to rapidly assemble diverse heterocyclic systems. researchgate.netnih.gov The active methylene (B1212753) group adjacent to the two carbonyls can be readily functionalized, serving as a nucleophile or a precursor for condensation reactions.
Key synthetic strategies include:
1,3-Dipolar Cycloadditions: The double bond in the five-membered ring or derivatives of the dione can act as a dipolarophile. Azomethine ylides, for example, can react with such systems to produce complex spiro-pyrrolidine and spiro-oxindole frameworks. researchgate.netacs.org
Michael Additions: The activated double bond in derivatives like 2-arylidene-1,3-indandiones, which are analogous to potential derivatives of the title compound, readily undergoes Michael addition, initiating cascade reactions to form novel spiro-isothiazoline derivatives. researchgate.net
Staudinger Reaction: The ketene-imine cycloaddition, or Staudinger reaction, has been used with related isomaleimide structures to produce spiro-β-lactams, which are heterocycles of significant biological interest. clockss.org
The following table summarizes the synthesis of various heterocyclic scaffolds from analogous dione building blocks, highlighting the versatility of this structural motif.
| Resulting Heterocyclic Scaffold | Synthetic Strategy | Precursor Type |
| Spiro-pyrrolidines / Spiro-oxindoles | 1,3-Dipolar Cycloaddition | Isatins, α-amino acids |
| Spiro-isothiazolines | Michael Addition / [3+2] Cycloaddition | 2-Arylidene-1,3-indandiones |
| Spiro-β-lactams | Staudinger [2+2] Cycloaddition | Isomaleimides |
| Spiro[indoline-pyrrolidin]-2-ones | 1,3-Dipolar Cycloaddition | Isatins, Chalcones, Amino Acids |
This table is generated based on synthetic routes for analogous dione structures as reported in sources researchgate.netnih.govclockss.org.
Applications in Organic Electronics and Optoelectronic Materials
The core structure of this compound is analogous to indane-1,3-dione, a molecule recognized for its utility as an electron-accepting building block in materials for organic electronics. mdpi.com This suggests that the title compound and its derivatives could be valuable in the design of materials for applications such as Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics.
Spiro-configured molecules offer distinct advantages in optoelectronic materials. acs.org The rigid, orthogonal orientation of the constituent rings can disrupt intermolecular π-π stacking. This leads to materials with good morphological and thermal stability and can help maintain high triplet energy levels in host materials, which is crucial for efficient blue phosphorescent OLEDs (PhOLEDs). acs.org By functionalizing the this compound core, it is possible to tune its electronic properties, such as the HOMO/LUMO energy levels, to create efficient charge-transporting or emissive materials. acs.org
Use in Photopolymerization Processes
Photopolymerization is a process where light is used to initiate a polymerization reaction, rapidly converting a liquid monomer formulation into a solid polymer. This technology is essential in fields like dental composites, coatings, and 3D printing. researchgate.net Derivatives of indane-1,3-dione, a structural relative of this compound, have been identified as versatile scaffolds for use in photopolymerization processes. mdpi.com
These compounds can be incorporated into photopolymerizable systems in several ways:
As part of a photoinitiating system , where upon absorbing light, they generate reactive species (radicals or cations) that trigger polymerization.
As a monomer or co-monomer , where the spirocyclic unit is integrated into the final polymer backbone. The bulky and rigid nature of the spiro-group can influence the properties of the resulting polymer, potentially reducing polymerization shrinkage—a common problem in photopolymerization that can lead to mechanical stress. researchgate.net
The unique structure of this compound offers the potential to design novel monomers that could lead to polymers with enhanced thermal stability and specific mechanical properties.
Development of Optical and Non-Linear Optical (NLO) Materials
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. These materials are critical for technologies like frequency conversion and optical switching. tcichemicals.com Organic molecules with extended π-conjugated systems and strong electron donor-acceptor groups often exhibit significant NLO properties due to the high mobility of their π-electrons. tcichemicals.com
The indane-1,3-dione framework is known to act as a potent electron acceptor. mdpi.com By chemically modifying this core—and by extension, the this compound core—with suitable electron-donating groups, it is possible to create molecules with a strong donor-π-acceptor (D-π-A) architecture. This molecular design is a well-established strategy for achieving large second-order NLO responses. The spirocyclic nature of the compound could further contribute to creating stable, non-centrosymmetric arrangements in the solid state, a prerequisite for observing second-order NLO effects.
Conjugation and Hybridization Strategies for Material Property Enhancement
To optimize the performance of this compound-based materials, conjugation and hybridization strategies are employed. These approaches involve chemically modifying the core structure or integrating it into larger material systems to enhance its intrinsic properties or introduce new functionalities.
Conjugation: This involves the synthesis of derivatives where various functional groups are attached to the spiro core. For applications in organic electronics and NLO, this typically means adding electron-donating or electron-withdrawing groups to create conjugated systems with tailored electronic and optical properties. mdpi.comacs.org For example, attaching aromatic or heteroaromatic groups can extend the π-system, shifting absorption and emission wavelengths and modifying charge transport characteristics. The synthesis of spiro-fused heterocycles, as discussed in section 6.2, is an advanced form of conjugation that creates rigid, complex systems with unique properties. researchgate.net
Hybridization: This strategy involves using the spiro compound as a building block within a larger material. In the context of OLEDs, spiro-compounds are often used as host materials for an emissive guest dopant. acs.org The spiro host serves to disperse the emitter, prevent aggregation-caused quenching, and facilitate efficient energy transfer. Similarly, in polymer science, this compound can be incorporated as a monomer into copolymers, creating a hybrid material that combines the properties of the spiro unit (e.g., rigidity, thermal stability) with those of the other polymer components.
Through these strategies, the fundamental properties of the this compound scaffold can be amplified and customized for highly specific and advanced material applications.
Future Research Directions and Perspectives on Spiro 3.4 Oct 6 Ene 1,3 Dione Chemistry
Exploration of Novel Synthetic Pathways and Methodologies
The development of efficient and versatile synthetic routes is fundamental to unlocking the potential of any new chemical entity. For Spiro[3.4]oct-6-ene-1,3-dione, future research will likely focus on developing novel synthetic pathways that offer high yields, stereocontrol, and access to a diverse range of derivatives.
Currently, the synthesis of spirocyclic systems can be approached through various strategies, including annulation and cycloaddition reactions. rsc.orgnuph.edu.ua Future investigations into the synthesis of this compound could explore intramolecular cyclization reactions of appropriately functionalized cyclopentene (B43876) precursors. Another promising avenue is the use of cycloaddition reactions, which are powerful tools for the construction of cyclic and spirocyclic systems. For instance, a [2+2] cycloaddition could potentially be employed to form the cyclobutane (B1203170) ring.
A key challenge and opportunity will be the development of asymmetric syntheses to access enantiomerically pure forms of this compound and its derivatives. Chiral catalysts, such as chiral phosphoric acids, have been successfully used in the desymmetrization of prochiral cyclobutane-1,3-diones and could be adapted for this purpose. researchgate.net
Table 1: Potential Synthetic Precursors for this compound
| Precursor Type | General Structure | Potential Reaction |
| Functionalized Cyclopentene | Cyclopentene with two suitably positioned reactive groups | Intramolecular Cyclization |
| Cyclobutane Derivative | A cyclobutane-1,3-dione (B95015) with a handle for annulation | Ring-forming reaction with a C5 synthon |
| Acyclic Precursor | A linear molecule with appropriate functional groups | Tandem or cascade cyclization |
Discovery of Unprecedented Reactivity and Transformations
The unique structural arrangement of this compound, featuring a strained four-membered ring fused to a five-membered ring containing a double bond, suggests a rich and potentially unprecedented reactivity profile. The cyclobutane-1,3-dione moiety is known to exhibit interesting chemical behavior due to its inherent ring strain and the reactivity of the dicarbonyl system. rsc.org
Future research is expected to uncover novel transformations of this spirocycle. For example, the strained cyclobutane ring could be susceptible to ring-opening reactions under thermal, photochemical, or catalytic conditions, providing access to more complex, non-spirocyclic structures. The dicarbonyl functionality opens the door to a wide range of condensation reactions, allowing for the synthesis of a variety of heterocyclic derivatives.
Furthermore, the cyclopentene double bond can be a site for various addition reactions, such as hydrogenation, halogenation, epoxidation, and dihydroxylation. The interplay between the reactivity of the cyclobutane-1,3-dione and the cyclopentene olefin could lead to complex and selective transformations, potentially enabling the synthesis of novel polycyclic systems.
Integration into Advanced Functional Materials Development
Spirocyclic compounds are increasingly being explored for applications in materials science due to their rigid three-dimensional structures, which can impart desirable properties such as high glass transition temperatures and morphological stability in thin films. researchgate.netresearchgate.netacs.org The spirobifluorene unit, for instance, is a well-known building block for organic light-emitting diodes (OLEDs). rsc.org
Future research on this compound could investigate its potential as a novel building block for advanced functional materials. The rigid spiro[3.4]octane core could serve as a scaffold for the construction of new organic semiconductors, polymers with tailored properties, or even chiral materials if the spirocycle is resolved into its enantiomers. numberanalytics.com
The reactive handles on the molecule—the dione (B5365651) and the olefin—provide ample opportunities for polymerization or for grafting onto other material platforms. For example, the dione could be used to create spiro-polymers with high thermal stability, while the olefin could participate in polymerization reactions or post-polymerization modifications.
Table 2: Potential Applications of this compound in Materials Science
| Material Class | Potential Role of this compound | Desired Property |
| Organic Semiconductors | Core structural unit | Enhanced morphological stability, tunable electronic properties |
| High-Performance Polymers | Monomer for polymerization | High glass transition temperature, rigidity |
| Chiral Materials | Chiral building block (in enantiopure form) | Chiroptical properties, enantioselective recognition |
| Functional Coatings | Additive or cross-linker | Improved thermal and mechanical properties |
Computational Design and Prediction of New this compound Analogs with Tuned Properties
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules. acs.orgbarbatti.org For this compound, computational studies will be crucial in guiding future experimental work.
Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structure of the molecule, its vibrational frequencies, and its reactivity. researchgate.net Such calculations can provide insights into the stability of different conformations and the activation barriers for various potential reactions. This theoretical understanding can help in the design of synthetic strategies and in predicting the outcomes of chemical transformations.
Furthermore, computational methods can be used to design new analogs of this compound with specifically tuned properties. For example, by computationally screening a virtual library of derivatives with different substituents, it may be possible to identify candidates with optimized electronic properties for materials science applications or with specific reactivity for synthetic purposes.
Synergistic Approaches Combining Synthesis, Characterization, and Computational Studies
The most rapid and impactful advances in the study of this compound will undoubtedly come from synergistic approaches that combine synthetic chemistry, advanced characterization techniques, and computational modeling. nih.gov Synergistic catalysis, where two or more catalysts work in concert to promote a chemical transformation, is a powerful strategy that could be applied to the synthesis of complex derivatives of this spirocycle. acs.orgsci-hub.se
A comprehensive research program would involve the synthesis of this compound and its derivatives, followed by detailed characterization using techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry. The experimental findings would then be used to validate and refine computational models. In turn, these models could predict new, interesting properties and guide the synthesis of the next generation of analogs.
This iterative cycle of synthesis, characterization, and computation will be essential for fully elucidating the fundamental chemistry of this compound and for harnessing its potential in various applications. While the journey to fully understand this intriguing molecule is just beginning, the confluence of modern synthetic methods, powerful analytical tools, and sophisticated computational techniques promises a future rich with discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
